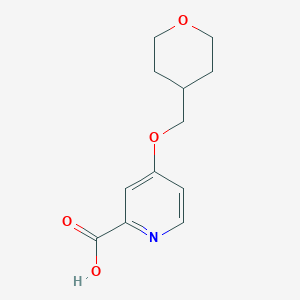

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid

Description

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group at the 4-position and a carboxylic acid group at the 2-position

Properties

IUPAC Name |

4-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)11-7-10(1-4-13-11)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPYFOFRSOLXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The oxan-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The oxan-4-ylmethoxy group and the carboxylic acid moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Pyridine-2-carboxylic acid: Shares the core structure but lacks the oxan-4-ylmethoxy group.

Pyridine-3-carboxylic acid (Nicotinic acid): Similar structure with the carboxylic acid group at the 3-position.

Pyridine-4-carboxylic acid (Isonicotinic acid): Similar structure with the carboxylic acid group at the 4-position.

Uniqueness

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the oxan-4-ylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridinecarboxylic acids may not be suitable .

Biological Activity

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

- IUPAC Name : this compound

- CAS Number : 1393330-43-2

- Molecular Formula : C12H13NO4

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridine Ring : The pyridine core is synthesized through a condensation reaction involving appropriate aldehydes and amines.

- Methoxylation : The introduction of the methoxy group is achieved via methylation reactions using methyl iodide or dimethyl sulfate.

- Carboxylation : The carboxylic acid group is added through carbon dioxide fixation or by using carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has shown potential to inhibit the proliferation of cancer cells, particularly in:

- Colon cancer

- Breast cancer

The proposed mechanism includes the induction of apoptosis and inhibition of specific oncogenic pathways.

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes essential for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests it may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

- Anticancer Study : In a controlled experiment involving HCT116 colon cancer cells, treatment with 50 µM of the compound resulted in a 70% reduction in cell viability over 48 hours.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.